Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate
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Overview
Description
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the benzene ring.
Acylation: Formation of the acetylpiperazine moiety.
Amidation: Coupling of the nitrobenzamide with the benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the benzene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.
Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.
Uniqueness
The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C22H24N4O6 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28) |
InChI Key |
ZUHTXGWLAICDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C |
Origin of Product |
United States |
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